molecular formula C7H4N2O3 B2415190 4-Nitrobenzo[d]isoxazole CAS No. 1823353-28-1

4-Nitrobenzo[d]isoxazole

Cat. No.: B2415190
CAS No.: 1823353-28-1
M. Wt: 164.12
InChI Key: PWRLVIBSLCSATP-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]isoxazole is a chemical compound with the linear formula C7H4N2O3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes due to the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR, 1 H NMR, 13 C NMR, CHN analysis, and single-crystal X-ray Crystallography . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using density functional theory (DFT) analysis . The electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness ( η ), Mulliken electronegativity ( χ ), chemical potential ( μ) and electrophilicity ( ω ) can be studied .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

4-Nitrobenzo[d]isoxazole is involved in various synthetic processes in organic chemistry. For instance, it participates in the Diels–Alder reaction, which is a pericyclic [4+2] cycloaddition, to synthesize new types of condensed polycyclic systems. These systems are notable for combining pharmacophore moieties like furoxan (nitric oxide donor) and substituted isoxazole, hinting at potential dual biological activities (Bastrakov et al., 2015).

Role in Medicinal Chemistry

In medicinal chemistry, this compound derivatives are explored for their potential pharmacological effects. For example, studies have been conducted on the rearrangement of benzo[d]isoxazoles and their transformation into triazoles, which are compounds of interest in the development of new medicinal agents (Starosotnikov et al., 2002).

Use in Analytical Chemistry

In analytical chemistry, derivatives of this compound, such as 4-nitrobenzoates, are used in high-performance liquid chromatography for the separation and determination of sugars like monosaccharides, disaccharides, and trisaccharides. This method provides high sensitivity and rapid isocratic separations (Nachtmann & Budna, 1977).

Contributions to Theoretical Chemistry

The compound has also been a subject of interest in theoretical chemistry. For example, a DFT (Density Functional Theory) study on the Boulton-Katritzky rearrangement of 4-nitrosobenz[c]isoxazole and its anion revealed insights into pseudopericyclic reactions and aromatic transition states, contributing to the understanding of complex chemical processes (Peña‐Gallego et al., 2004).

Electrochemical Studies

Electrochemical studies involving this compound derivatives have been conducted, like the mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid, showing the compound's utility in electrochemical processes and potential for industrial applications (Lapicque & Storck, 1985).

Safety and Hazards

The safety data sheet for isoxazole indicates that it is a highly flammable liquid and vapor . Precautionary measures against static discharge and protective measures for skin and eyes are advised .

Future Directions

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug is highly anticipated .

Properties

IUPAC Name

4-nitro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRLVIBSLCSATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NOC2=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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